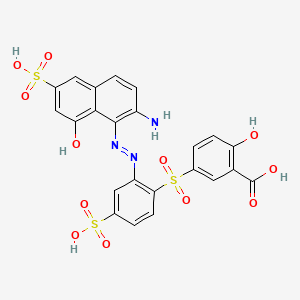
5-((2-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-4-sulphophenyl)sulphonyl)salicylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((2-((2-Amino-8-hydroxy-6-sulfo-1-naphthyl)azo)-4-sulfophenyl)sulfonyl)salicylic acid ist eine komplexe organische Verbindung, die für ihre leuchtende Farbe und ihre breite Anwendung in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung zeichnet sich durch ihre Azogruppe aus, die für ihre charakteristischen Eigenschaften verantwortlich ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-((2-((2-Amino-8-hydroxy-6-sulfo-1-naphthyl)azo)-4-sulfophenyl)sulfonyl)salicylsäure erfolgt typischerweise in einem mehrstufigen Verfahren. Der erste Schritt umfasst häufig die Diazotierung von 2-Amino-8-hydroxy-6-sulfo-1-naphthylamin, gefolgt von der Kupplung mit 4-Sulfophenylsulfonyl-salicylsäure unter kontrollierten pH-Bedingungen. Die Reaktion wird in der Regel in wässrigem Medium durchgeführt, wobei die Temperatur in einem bestimmten Bereich gehalten wird, um eine optimale Ausbeute zu gewährleisten.
Industrielle Produktionsverfahren
In der industriellen Produktion wird diese Verbindung in großen Reaktoren mit präziser Steuerung von Temperatur, pH-Wert und Reaktionszeit hergestellt. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen gewährleistet die Konsistenz und hohe Reinheit des Endprodukts.
Analyse Chemischer Reaktionen
Reaktionstypen
5-((2-((2-Amino-8-hydroxy-6-sulfo-1-naphthyl)azo)-4-sulfophenyl)sulfonyl)salicylsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Bildung von Chinonderivaten führen.
Reduktion: Die Azogruppe kann reduziert werden, um die entsprechenden Amine zu bilden.
Substitution: Elektrophile Substitutionsreaktionen können an den aromatischen Ringen auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden häufig Natriumdithionit und Zinkstaub verwendet.
Substitution: Reagenzien wie Halogene und Nitriermittel werden unter sauren oder basischen Bedingungen eingesetzt.
Hauptprodukte
Oxidation: Chinonderivate.
Reduktion: Amine.
Substitution: Halogenierte oder nitrierte Derivate.
Wissenschaftliche Forschungsanwendungen
5-((2-((2-Amino-8-hydroxy-6-sulfo-1-naphthyl)azo)-4-sulfophenyl)sulfonyl)salicylsäure findet eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird aufgrund seiner farbumwandelnden Eigenschaften als Farbstoff und pH-Indikator verwendet.
Biologie: Wird bei Färbetechniken für die Mikroskopie eingesetzt.
Medizin: Wird für seine potenziellen therapeutischen Eigenschaften untersucht.
Industrie: Wird bei der Herstellung von Farbstoffen und als Tracer in verschiedenen Prozessen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 5-((2-((2-Amino-8-hydroxy-6-sulfo-1-naphthyl)azo)-4-sulfophenyl)sulfonyl)salicylsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Azogruppe kann reduziert werden, was zur Bildung von aktiven Zwischenprodukten führt, die mit Zellkomponenten interagieren. Diese Wechselwirkungen können zu Veränderungen in zellulären Prozessen führen, wodurch es in verschiedenen Anwendungen nützlich wird.
Wissenschaftliche Forschungsanwendungen
5-((2-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-4-sulphophenyl)sulphonyl)salicylic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye and pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of colored materials and as a tracer in various processes.
Wirkmechanismus
The mechanism of action of 5-((2-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-4-sulphophenyl)sulphonyl)salicylic acid involves its interaction with specific molecular targets. The azo group can undergo reduction, leading to the formation of active intermediates that interact with cellular components. These interactions can result in changes in cellular processes, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-((2-((2-Amino-8-hydroxy-6-sulfo-1-naphthyl)azo)-4-sulfophenyl)sulfonyl)benzoesäure
- 5-((2-((2-Amino-8-hydroxy-6-sulfo-1-naphthyl)azo)-4-sulfophenyl)sulfonyl)anisinsäure
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen ist 5-((2-((2-Amino-8-hydroxy-6-sulfo-1-naphthyl)azo)-4-sulfophenyl)sulfonyl)salicylsäure aufgrund seiner spezifischen strukturellen Merkmale einzigartig, die ihm besondere chemische und physikalische Eigenschaften verleihen. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine breite Palette von Anwendungen machen es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und Industrie.
Eigenschaften
CAS-Nummer |
25747-24-4 |
|---|---|
Molekularformel |
C23H17N3O12S3 |
Molekulargewicht |
623.6 g/mol |
IUPAC-Name |
5-[2-[(2-amino-8-hydroxy-6-sulfonaphthalen-1-yl)diazenyl]-4-sulfophenyl]sulfonyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C23H17N3O12S3/c24-16-4-1-11-7-14(41(36,37)38)10-19(28)21(11)22(16)26-25-17-9-13(40(33,34)35)3-6-20(17)39(31,32)12-2-5-18(27)15(8-12)23(29)30/h1-10,27-28H,24H2,(H,29,30)(H,33,34,35)(H,36,37,38) |
InChI-Schlüssel |
WUJAOMXXLDPOGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)O)O)N=NC3=C(C=CC(=C3)S(=O)(=O)O)S(=O)(=O)C4=CC(=C(C=C4)O)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















